molecular formula C12H17NO5 B2881507 4-Aminophenyl b-L-fucopyranoside CAS No. 69936-58-9

4-Aminophenyl b-L-fucopyranoside

Cat. No. B2881507
CAS RN: 69936-58-9
M. Wt: 255.27
InChI Key: CITVZWPAGDTXQI-NFOQIUCISA-N
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Description

4-Aminophenyl b-L-fucopyranoside is a synthetic, fluorinated carbohydrate with the CAS number 69936-58-9 . It is an esteemed compound embraced by the realm of biomedicine, wherein it exhibits its prowess in combating an array of ailments . With a keen ability to zero in on malignant cells and stifle their proliferation, it emerges as a beacon of hope for curbing cancer .


Synthesis Analysis

4-Aminophenyl b-L-fucopyranoside can be used in the synthesis of glycosides and oligosaccharides . It is available for custom synthesis and modification . The 4-aminophenyl-β-l-fucopyranoside (APF) lipid derivative DSPE-PEG 2000 -APF (DPF) were conjugated and modified on alendronate sodium (AD) liposomes to specifically target and deplete Kupffer cells .


Molecular Structure Analysis

The molecular formula of 4-Aminophenyl b-L-fucopyranoside is C12H17NO5 . Its molecular weight is 255.27 .


Physical And Chemical Properties Analysis

The storage temperature of 4-Aminophenyl b-L-fucopyranoside is −20°C .

Mechanism of Action

In a study, the correlation between Kupffer cells (KCs) and ABC phenomenon has been studied by KCs-targeted liposomes inducing ABC phenomenon and KCs depletion . The 4-aminophenyl-β-l-fucopyranoside (APF) lipid derivative DSPE-PEG 2000 -APF (DPF) were conjugated and modified on alendronate sodium (AD) liposomes to specifically target and deplete KCs .

properties

IUPAC Name

(2R,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITVZWPAGDTXQI-NFOQIUCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl b-L-fucopyranoside

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